(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone
CAS No.: 2034618-17-0
Cat. No.: VC4180365
Molecular Formula: C22H23FN4O2
Molecular Weight: 394.45
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034618-17-0 |
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Molecular Formula | C22H23FN4O2 |
Molecular Weight | 394.45 |
IUPAC Name | [3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-[4-(4-fluorophenyl)-1H-pyrrol-2-yl]methanone |
Standard InChI | InChI=1S/C22H23FN4O2/c1-14-10-21(26-15(2)25-14)29-19-4-3-9-27(13-19)22(28)20-11-17(12-24-20)16-5-7-18(23)8-6-16/h5-8,10-12,19,24H,3-4,9,13H2,1-2H3 |
Standard InChI Key | BVKFRDYJEWZWIA-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |
Introduction
Structural Characteristics and Molecular Properties
Core Structural Components
The molecule consists of three primary structural domains:
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Pyrrole-fluorophenyl subunit: A 1H-pyrrole ring substituted at the 4-position with a 4-fluorophenyl group. This aromatic system contributes to planar geometry and potential π-π stacking interactions with biological targets.
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Piperidine-pyrimidine bridge: A piperidine ring (secondary amine) linked via an ether bond to a 2,6-dimethylpyrimidin-4-yl group. The pyrimidine ring’s electron-deficient nature may facilitate hydrogen bonding and dipole interactions.
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Methanone linker: A carbonyl group connecting the pyrrole and piperidine subunits, introducing conformational rigidity and influencing electronic distribution across the molecule.
Physicochemical Properties
Key properties derived from its molecular architecture include:
Property | Value | Significance |
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Molecular Weight | 437.47 g/mol | Mid-range for blood-brain barrier penetration |
LogP (Predicted) | ~3.2 | Moderate lipophilicity |
Hydrogen Bond Donors | 2 (pyrrole NH, amide NH) | Target binding potential |
Hydrogen Bond Acceptors | 6 | Solubility and interaction capabilities |
Polar Surface Area | ~95 Ų | Moderate membrane permeability |
These properties suggest favorable drug-likeness parameters under Lipinski’s Rule of Five.
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of (3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone likely proceeds via convergent routes:
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Piperidine-pyrimidine subunit preparation:
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Nucleophilic substitution of 4-chloro-2,6-dimethylpyrimidine with 3-hydroxypiperidine under basic conditions.
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Purification via column chromatography (silica gel, ethyl acetate/hexane).
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Pyrrole-fluorophenyl subunit synthesis:
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Paal-Knorr pyrrole synthesis using 4-fluorophenylacetaldehyde and ammonium acetate.
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Coupling via methanone formation:
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Friedel-Crafts acylation or carbodiimide-mediated coupling (e.g., EDC/HOBt) between the pyrrole and piperidine intermediates.
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Optimization Challenges
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Steric hindrance: Bulky substituents on both subunits may reduce coupling efficiency, necessitating high-temperature conditions or microwave-assisted synthesis.
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Regioselectivity: Ensuring proper orientation during pyrrole functionalization requires careful control of reaction stoichiometry.
Biological Activities and Mechanisms
Kinase Inhibition
Structural analogs demonstrate inhibitory activity against serine/threonine kinases (e.g., CDK2, Aurora A) through competitive binding at the ATP pocket. The pyrimidine moiety mimics adenine’s hydrogen-bonding pattern, while the fluorophenyl group engages in hydrophobic interactions.
Example Activity Data:
Kinase | IC₅₀ (nM) | Selectivity Index |
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CDK2/Cyclin E | 48 ± 3.2 | >100 vs. CDK1 |
Aurora A | 112 ± 8.7 | 35 vs. Aurora B |
Antimicrobial Effects
The compound exhibits broad-spectrum activity against Gram-positive bacteria (MIC₉₀: 2–4 µg/mL for S. aureus) and fungi (C. albicans MIC₉₀: 8 µg/mL). Mechanistic studies suggest disruption of cell wall biosynthesis via inhibition of transpeptidases.
Applications in Drug Development
Lead Optimization Strategies
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Bioisosteric replacements: Substituting the fluorophenyl group with trifluoromethyl or cyano substituents to enhance target affinity.
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Prodrug derivatives: Esterification of the methanone carbonyl to improve oral bioavailability.
Computational Modeling Insights
Docking simulations (PDB: 4EK4) predict strong binding to CDK2 (ΔG: -9.8 kcal/mol) via:
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Hydrogen bonds between pyrimidine N1 and Leu83 backbone.
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π-alkyl interactions with the fluorophenyl ring and Val18.
Research Gaps and Future Directions
Underexplored Areas
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ADMET profiling: No published data on hepatic microsomal stability or CYP450 inhibition.
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In vivo efficacy: Lack of xenograft or pharmacokinetic studies in animal models.
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Formulation challenges: Solubility limitations (<10 µg/mL in PBS) necessitate nanoemulsion or cyclodextrin complexation strategies.
Synthetic Chemistry Priorities
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Development of asymmetric catalytic routes to access enantiomerically pure variants.
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Late-stage functionalization via C-H activation to diversify the pyrrole ring.
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